2-chloro-N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a pyrrolidine ring, and an acetamide group. The presence of these groups suggests that this compound could have interesting biological activity, but without specific studies, it’s hard to say for sure .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The thiazole ring and the pyrrolidine ring are both five-membered rings, which are known to have interesting chemical properties. The acetamide group could be involved in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The thiazole ring, the pyrrolidine ring, and the acetamide group could all potentially be sites of reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the thiazole and pyrrolidine rings could influence its solubility and stability .Scientific Research Applications
Heterocyclic Compound Synthesis
2-chloro-N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride is utilized in the synthesis of various heterocyclic compounds. For instance, it has been used in reactions to create 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones, a type of heterocyclic assembly, with yields ranging from 50–88% (Obydennov et al., 2017). Another example includes its role in producing various 1,3-thiazole derivatives (Dawood et al., 2011).
Pharmaceutical Research
In pharmaceutical research, this compound has been involved in the synthesis of various potential therapeutic agents. For example, its derivatives have been synthesized for potential applications as ACAT-1 inhibitors, which are considered for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018). Additionally, it has been used in the creation of PI3K/mTOR dual inhibitors, which are significant in cancer treatment research (Stec et al., 2011).
Synthesis of Novel Compounds
There is ongoing research into using this compound for synthesizing novel compounds with potential biological activities. Examples include the creation of 5-(Arylidene)-2-imino-3(pyridin-2-yl)thiazolidin-4-one derivatives (Mobinikhaledi et al., 2009), and pyridine-thiazole compounds with potential anticancer activity (Alqahtani & Bayazeed, 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-chloro-N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3OS.ClH/c11-5-9(15)13-10-12-8(7-16-10)6-14-3-1-2-4-14;/h7H,1-6H2,(H,12,13,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCHGNCYAAYSNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CSC(=N2)NC(=O)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.